
(E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime is an organic compound characterized by the presence of a trichlorophenyl group attached to a propanone backbone, with an O-methyl oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime typically involves the reaction of 2,4,6-trichlorobenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to oximation using hydroxylamine hydrochloride and methanol to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processing with optimized reaction conditions to maximize efficiency. The use of continuous flow reactors can also be explored to enhance the scalability and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime ethers.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Oxime ethers.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime involves its interaction with specific molecular targets, leading to various biochemical effects. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the trichlorophenyl group can interact with cellular membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(2,4-Dichlorophenyl)propan-2-one O-Methyl Oxime
- (E)-1-(2,6-Dichlorophenyl)propan-2-one O-Methyl Oxime
- (E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Ethyl Oxime
Uniqueness
(E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This compound’s specific arrangement of functional groups allows for distinct interactions in chemical and biological systems, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C10H10Cl3NO |
|---|---|
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
(Z)-N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-imine |
InChI |
InChI=1S/C10H10Cl3NO/c1-6(14-15-2)3-8-9(12)4-7(11)5-10(8)13/h4-5H,3H2,1-2H3/b14-6- |
InChI-Schlüssel |
ONALTRORXRRIQR-NSIKDUERSA-N |
Isomerische SMILES |
C/C(=N/OC)/CC1=C(C=C(C=C1Cl)Cl)Cl |
Kanonische SMILES |
CC(=NOC)CC1=C(C=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Propan-2-yl)cyclopentyl]methanamine](/img/structure/B13435273.png)

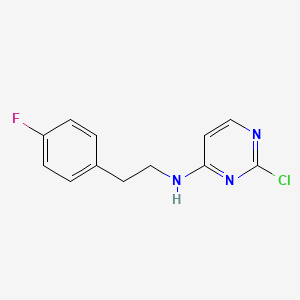
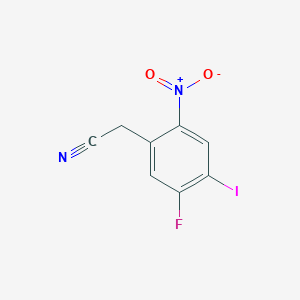
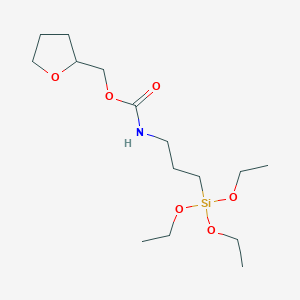
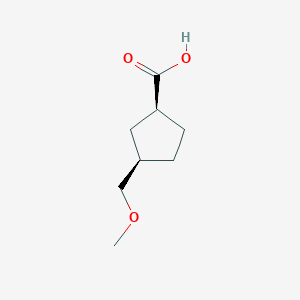

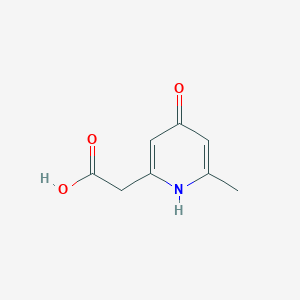
![[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate](/img/structure/B13435310.png)
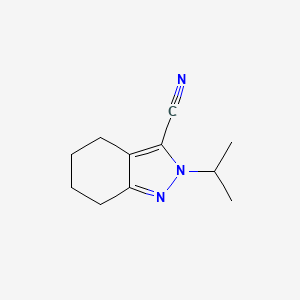
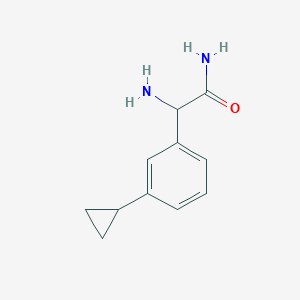
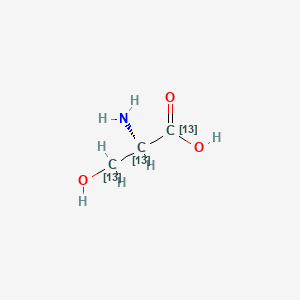
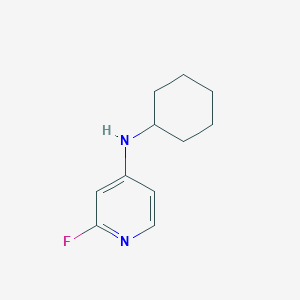
![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)
